

# Technical Guide: Spectroscopic Characterization of 4-Piperidinyl Cyclopropanecarboxylate Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	4-Piperidinyl cyclopropanecarboxylate hydrochloride
CAS No.:	1219968-03-2
Cat. No.:	B1397376

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## Part 1: Compound Identity & Structural Context[1]

Compound Name: **4-Piperidinyl cyclopropanecarboxylate hydrochloride** CAS Number: 1219968-03-2 Molecular Formula:

Molecular Weight: 205.68 g/mol (Salt); 169.22 g/mol (Free Base) Structural Class: Piperidine ester / Cyclopropane derivative[1][2][3]

### Structural Significance

This compound features a piperidine ring substituted at the 4-position with a cyclopropanecarboxylate ester.[4] The nitrogen atom is protonated (hydrochloride salt), significantly influencing the chemical shifts of the adjacent methylene protons in NMR and the N-H stretching frequencies in IR.

## Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting "ghost peaks" in spectra.

- Route: Acylation of N-Boc-4-piperidinol with cyclopropanecarbonyl chloride, followed by acid-mediated deprotection (HCl/Dioxane).
- Common Impurities:
  - Cyclopropanecarboxylic acid (Hydrolysis product).[5]
  - 4-Hydroxypiperidine (Hydrolysis product).
  - N-Boc intermediates (Incomplete deprotection, visible as a singlet ~1.4 ppm in <sup>1</sup>H NMR).

## Part 2: Spectroscopic Data Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

(Preferred for salt solubility and observation of exchangeable protons). Internal Standard: TMS (0.00 ppm).

#### <sup>1</sup>H NMR Analysis (400 MHz)

The proton spectrum is characterized by the distinct high-field multiplets of the cyclopropane ring and the downfield shift of the piperidine H4 proton due to the ester linkage.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.80 - 9.20	Broad Singlet	2H		Exchangeable ammonium protons; broad due to quadrupole relaxation.
4.95 - 5.05	Multiplet (tt)	1H	Piperidine H4	Deshielded by the ester oxygen (geminal effect).
3.05 - 3.25	Multiplet	2H	Piperidine H2/H6 (eq)	Adjacent to ; shifted downfield relative to free base.
2.90 - 3.05	Multiplet	2H	Piperidine H2/H6 (ax)	Distinct axial/equatorial splitting may be blurred by ring inversion.
1.95 - 2.10	Multiplet	2H	Piperidine H3/H5	Methylene protons beta to Nitrogen.
1.75 - 1.90	Multiplet	2H	Piperidine H3/H5	
1.60 - 1.70	Multiplet	1H	Cyclopropane CH	Methine proton alpha to carbonyl.

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0.85 - 0.95	Multiplet	4H	Cyclopropane CH	Characteristic high-field "roofing" effect of cyclopropane.
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### C NMR Analysis (100 MHz)

Chemical Shift ( , ppm)	Assignment	Notes
173.5	C=O (Ester)	Typical ester carbonyl region.
67.8	Piperidine C4	Methine carbon attached to oxygen.
41.2	Piperidine C2/C6	Methylene carbons adjacent to Nitrogen.
27.5	Piperidine C3/C5	Beta-carbons.[4]
12.8	Cyclopropane CH	Alpha-carbon of the acid moiety.
8.4	Cyclopropane CH	Highly shielded ring carbons.

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## Infrared (IR) Spectroscopy (KBr Pellet/ATR)

The IR spectrum serves as a rapid "fingerprint" for the ester functional group and the amine salt.

- 2400 – 3000 cm

(Broad, Strong):N-H Stretching (

).

The "ammonium band" typically obscures the C-H stretches in this region.

- 1720 – 1735 cm

(Sharp, Strong):C=O Stretching (Ester). This is the diagnostic peak for the formation of the ester bond.

- 1160 – 1200 cm

(Medium):C-O-C Stretching. Asymmetric stretching of the ester linkage.

- 3010 – 3090 cm

(Weak, often shoulder):Cyclopropane C-H Stretching. Cyclopropane C-H bonds have higher s-character (

-like), appearing above 3000 cm

.

## Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

- Molecular Ion:

- Observed Mass (

): 170.1

- Calculated Mass: 169.11 (Neutral) + 1.007 (H) = 170.12

- Fragmentation Pattern (MS/MS):

- 170

84: Loss of cyclopropanecarboxylic acid (

, 86 Da). The remaining ion is the tetrahydropyridine/piperidine fragment (

).

- 170

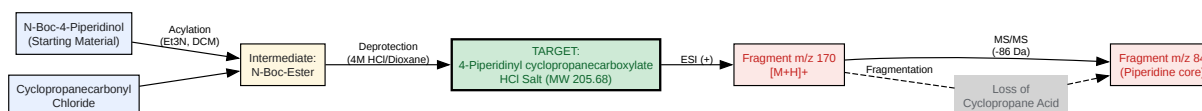
69: Cleavage of the cyclopropane carbonyl group (

).

## Part 3: Experimental Workflows & Visualization

## Synthesis & Fragmentation Logic

The following diagram illustrates the structural logic from synthesis to mass spectrometric fragmentation, validating the identity of the core scaffold.



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Caption: Synthesis pathway and primary Mass Spectrometry fragmentation logic for structural verification.

## Part 4: References

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- Royal Society of Chemistry. (2011). Supporting Information: Synthesis and NMR of Cyclopropanecarboxylate Esters. Retrieved from
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- Echemi. (2024).[6] **4-Piperidinyl cyclopropanecarboxylate hydrochloride** Product Page. Retrieved from

- Context: Confirmation of CAS 1219968-03-2 identity and commercial availability as an HCl salt.

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## Sources

- [1. Piperidin-4-yl cyclopropanecarboxylate hydrochloride - Lead Sciences \[lead-sciences.com\]](#)
- [2. Piperidine hydrochloride | 6091-44-7 \[chemicalbook.com\]](#)
- [3. chembk.com \[chembk.com\]](#)
- [4. EP2824098B1 - Method for the preparation of 4-\[3-\(4-cyclopropanecarbonyl\)- piperazine-1-carbonyl\]-4-fluoro-benzyl\]-2H-phthalazin-1-one - Google Patents \[patents.google.com\]](#)
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